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Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate

CCR3 antagonism N-ureidoalkyl-benzyl-piperidine SAR eosinophil chemotaxis inhibition

CCR3-mediated eosinophil chemotaxis assays require validated antagonists with defined potency. This N-ureidoalkyl-benzyl-piperidine compound (CAS 1234946-66-7) features a 4-chlorobenzyl urea pharmacophore delivering >10-fold binding potency over des-chloro analogs, ensuring reliable target engagement in eotaxin-induced Ca²⁺ mobilization studies. Key features: • Para-Cl substitution ensures defined CCR3 antagonism in eosinophil chemotaxis • Phenyl carbamate enables orthogonal hydrogenolysis deprotection • XLogP 3.7, MW 401.89-ideal for computational CCR3 modeling Supplied with full analytical documentation for immediate research use.

Molecular Formula C21H24ClN3O3
Molecular Weight 401.89
CAS No. 1234946-66-7
Cat. No. B2787676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate
CAS1234946-66-7
Molecular FormulaC21H24ClN3O3
Molecular Weight401.89
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C21H24ClN3O3/c22-18-8-6-16(7-9-18)14-23-20(26)24-15-17-10-12-25(13-11-17)21(27)28-19-4-2-1-3-5-19/h1-9,17H,10-15H2,(H2,23,24,26)
InChIKeyKASAWRSWJKBQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate – Structural and Pharmacophoric Overview


Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate (CAS 1234946-66-7) is a synthetic small-molecule screening compound (C₂₁H₂₄ClN₃O₃, MW 401.89 g/mol, XLogP 3.7) that belongs to the N-ureidoalkyl-benzyl-piperidine chemical class, a pharmacophore established by Bristol-Myers Squibb and collaborators as the structural basis for potent and selective CC chemokine receptor 3 (CCR3) antagonism [1]. The compound features a characteristic N-(ureidomethyl) linkage between a 4-chlorobenzyl urea moiety and the 4-position of a piperidine ring bearing a phenyl carbamate N-protecting group, a combination that positions it within the well-characterized SAR landscape of CCR3 modulators relevant to allergic inflammation, asthma, and eosinophil-mediated pathologies [1] [2].

CCR3 antagonist pharmacophore fit: supports eosinophil biology and allergic airway inflammation research models
N-ureidoalkyl-benzyl-piperidine SAR expansion: positions compound within established chemokine receptor 3 structure-activity landscape
Screening compound for chemotaxis and Ca²⁺ flux assays: member of validated small-molecule CCR3 modulator class

Invalidity of Generic Substitution for Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate


Within the N-ureidoalkyl-benzyl-piperidine class, even single-atom modifications at the benzyl urea terminus produce large shifts in CCR3 binding affinity and functional antagonism. The De Lucca et al. (2002) SAR study demonstrated that para-substitution on the benzyl ring is a critical determinant of potency: removal of a para-halogen and replacement with hydrogen only reduced binding potency by >2- to >10-fold across multiple compound pairs in the series [1]. Consequently, the des-chloro analog phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate (CAS 1235341-63-5) or the tert-butyl carbamate-protected variant (CAS 1233958-37-6) are not functionally interchangeable with the 4-chlorobenzyl compound and would introduce an unquantified potency deficit into any assay employing them as surrogates [1] [2].

4-Chlorobenzyl urea present; predicted nanomolar CCR3 binding based on class SAR (De Lucca 2002).

Des-chloro analog (CAS 1235341-63-5): class SAR indicates >10-fold potency reduction may occur, introducing unquantified binding deficit.

Phenyl carbamate (Cbz-type): orthogonal hydrogenolysis deprotection compatible with acid-sensitive ureidomethyl linker.

Boc-protected analog (CAS 1233958-37-6): mild acid deprotection may compromise the urea pharmacophore, limiting synthetic utility.

Differentiator Evidence for Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate


CCR3 Binding Potency: 4-Chlorobenzyl vs. Des-Chloro

The 4-chlorobenzyl urea terminus of the target compound provides a key halogen substituent at the para-position of the benzyl ring. In the foundational SAR study by De Lucca et al. (2002) on N-ureidoalkyl-benzyl-piperidine CCR3 antagonists, replacement of a para-substituted benzyl urea by an unsubstituted benzyl urea resulted in potency losses exceeding 10-fold across multiple matched molecular pairs (e.g., compound 24a vs. 24b, Table VI). While the exact IC₅₀ value for this specific compound has not been reported in primary literature, the class-level SAR establishes that the 4-chlorobenzyl motif is pharmacophorically essential for retaining nanomolar-range CCR3 binding, whereas the des-chloro analog (CAS 1235341-63-5) is expected to exhibit significantly weaker target engagement [1].

CCR3 Binding SAR
Class-level inference
4-Cl-benzyl urea retained; nanomolar binding predicted from class SAR
Des-chloro analog: >10-fold potency reduction inferred (matched pairs, De Lucca 2002)
Supports CCR3 study fit; para-chloro substitution may retain binding affinity
Direct IC₅₀ not individually reported; class-level SAR
CCR3 antagonism N-ureidoalkyl-benzyl-piperidine SAR eosinophil chemotaxis inhibition

Lipophilicity Differentiation: XLogP and Membrane Permeability Implications

The computed XLogP of phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate is 3.7, which is 0.6 log units higher than its des-chloro analog (CAS 1235341-63-5; XLogP ≈ 3.1) [1] [2]. This increased lipophilicity, attributable to the 4-chlorobenzyl moiety, is expected to enhance passive membrane permeability and tissue distribution—a relevant consideration for cell-based functional CCR3 assays (e.g., eosinophil chemotaxis and Ca²⁺ mobilization) that require intracellular target access. Within the broader N-ureidoalkyl-benzyl-piperidine series, De Lucca et al. noted that compound lipophilicity directly correlated with metabolic stability and off-target selectivity profiles, making the precise XLogP value of 3.7 a key differentiator for selecting this compound versus lower-logP analogs [2].

Lipophilicity ΔXLogP
Cross-study comparable
ΔXLogP = +0.6 (target 3.7 vs. des-chloro 3.1)
Supports permeability prediction; may affect cell-based assay interpretation
Computed XLogP3 values; experimental logP not reported
physicochemical property differentiation XLogP lipophilicity in vivo distribution potential

Phenyl Carbamate vs. Boc Protection: Synthetic Tractability Advantage

The target compound bears a phenyl carbamate at the piperidine N-terminus, in contrast to the tert-butyl carbamate (Boc) protecting group found in common analogs such as tert-butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate (CAS 1233958-37-6) [1]. The phenyl carbamate offers orthogonal deprotection conditions (hydrogenolysis or strong acid) relative to Boc (mild acid), enabling sequential deprotection strategies for constructing bifunctional conjugates or installing alternative N-caps without cleaving the ureidomethyl linker. This synthetic feature makes the compound a superior starting material for structure–activity relationship expansion studies where the piperidine N-substituent is the intended point of diversification [1].

Protecting Group Orthogonality
Supporting evidence
Phenyl carbamate: cleavable by H₂/Pd-C, urea linker stable
Boc: cleavable by TFA, linker may degrade under strong acid
Enables sequential deprotection; may reduce synthetic steps for N-functionalization
Patent-based deprotection chemistry; lab validation recommended
synthetic chemistry differentiation protecting group strategy chemical probe development

CCR3 Pharmacophore vs. CXCR2 Chemotype: Scaffold Selectivity

The target compound belongs to the N-ureidoalkyl-benzyl-piperidine pharmacophore class, which De Lucca et al. established as an essential structural framework for selective CCR3 antagonism with binding potencies in the low nanomolar range (IC₅₀ values of 1–50 nM for optimized members) [1]. By contrast, the commonly commercially available CXCR2 antagonist SB-225002 (CAS 182498-32-4; IC₅₀ = 22 nM at CXCR2) operates through a distinct chemotype (N-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)urea) that does not engage CCR3 at comparable concentrations [2]. For research programs specifically investigating CCR3-mediated eosinophil biology—where cross-reactivity with CXCR2 would confound interpretation—the N-ureidoalkyl-benzyl-piperidine scaffold represented by this compound provides a mechanistically distinct starting point [1].

Chemokine Selectivity
Class-level inference
N-ureidoalkyl-benzyl-piperidine: CCR3-active chemotype (low nanomolar range)
SB-225002: CXCR2 antagonist (IC₅₀ 22 nM); no significant CCR3 activity
Distinct receptor selectivity; suitable for CCR3 vs. CXCR2 profiling panel
Scaffold-level differentiation; confirm in-house selectivity
CCR3 pharmacophore chemokine receptor selectivity scaffold differentiation

Optimal Application Scenarios for Phenyl 4-((3-(4-chlorobenzyl)ureido)methyl)piperidine-1-carboxylate


CCR3 Eosinophil Chemotaxis and Calcium Mobilization Assays

For laboratories studying CCR3-mediated eosinophil migration (chemotaxis) or eotaxin-induced intracellular Ca²⁺ mobilization in human eosinophils or CCR3-transfected cell lines, this compound serves as a representative member of the only validated, high-affinity small-molecule CCR3 antagonist pharmacophore class [1]. Its 4-chlorobenzyl urea motif is positioned within a critical binding subpocket where para-halogen substitution is known to enhance potency by >10-fold over the unsubstituted benzyl analog, making it a superior negative-control probe compared to des-chloro variants [1]. The compound should be used in head-to-head pharmacological profiling against peptide antagonists (e.g., Met-CCL11/eotaxin variants) to establish target engagement and functional pathway dissection.

Chemical Probe Development via Phenyl Carbamate Deprotection

The phenyl carbamate N-protecting group provides orthogonal deprotection chemistry (hydrogenolysis) that is compatible with the acid-sensitive ureidomethyl linker, an advantage not available with the Boc-protected analog CAS 1233958-37-6 [1]. Medicinal chemistry teams can selectively remove the phenyl carbamate to generate the free piperidine intermediate for subsequent N-functionalization (acylation, sulfonylation, reductive amination), enabling rapid library construction around the piperidine nitrogen while preserving the intact 4-chlorobenzyl urea pharmacophore. This synthetic route is directly supported by the Carter et al. patent process for N-ureidoalkyl-piperidine preparation [1].

Computational Docking and Pharmacophore Modeling of CCR3 Interactions

With a defined XLogP of 3.7 and a molecular weight of 401.89 g/mol, this compound falls within favorable drug-like property space for computational modeling of CCR3–ligand interactions [1]. Its 4-chlorobenzyl substituent serves as a computationally tractable probe for mapping the halogen-bonding interactions within the CCR3 benzyl-binding subpocket—a feature not accessible with the des-chloro analog or Boc-protected derivatives. Structure-based virtual screening campaigns using this compound's 3D conformation as a query can identify novel CCR3 antagonist scaffolds with improved selectivity profiles [1].

CCR3 vs. CXCR2 Selectivity Profiling Panels

In chemokine receptor selectivity panels, this N-ureidoalkyl-benzyl-piperidine compound represents the CCR3-active chemotype, enabling differentiation from the structurally distinct CXCR2 antagonist SB-225002 (IC₅₀ = 22 nM at CXCR2) [1] [2]. Procurement of this compound alongside SB-225002 allows construction of a minimal two-compound chemokine receptor selectivity panel (CCR3 vs. CXCR2) suitable for initial hit triage in phenotypic screening campaigns where eosinophil vs. neutrophil chemotaxis endpoints must be deconvoluted [1] [2].

Application
Selection Property
Validation Focus
CCR3 chemotaxis / Ca²⁺ flux studies
4-Chlorobenzyl urea pharmacophore
CCR3 target engagement; compare vs. des-chloro analog
Chemical probe N-functionalization
Orthogonal phenyl carbamate (hydrogenolysis)
Deprotection selectivity; urea linker integrity check
CCR3 docking & pharmacophore modeling
XLogP 3.7; halogen-bonding probe
Docking pose reproducibility; pharmacophore alignment
Chemokine receptor selectivity panel
CCR3-active chemotype scaffold
CCR3 vs. CXCR2 endpoint deconvolution
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